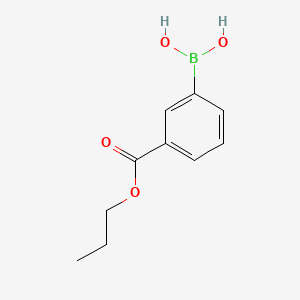

3-(Propoxycarbonyl)phenylboronic acid

Übersicht

Beschreibung

3-(Propoxycarbonyl)phenylboronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. This particular compound has a propoxycarbonyl group attached to the phenyl ring, which imparts unique chemical properties and reactivity. It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Propoxycarbonyl)phenylboronic acid typically involves the reaction of phenylboronic acid with propyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the final product. The reaction conditions usually involve mild temperatures and anhydrous solvents to prevent hydrolysis of the ester intermediate.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Propoxycarbonyl)phenylboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction forms a new carbon-carbon bond, producing biaryl or styrene derivatives.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Esterification: The carboxyl group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Esterification: Alcohols and acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid).

Major Products:

Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

Oxidation: Phenol derivatives.

Esterification: Ester derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-(Propoxycarbonyl)phenylboronic acid is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, boronic acids are used as enzyme inhibitors, particularly for proteases and kinases. This compound can be employed in the design of enzyme inhibitors for studying enzyme function and regulation.

Medicine: Boronic acids have shown potential as therapeutic agents, particularly in the treatment of cancer and diabetes. This compound can be used in the development of boronic acid-based drugs for targeting specific enzymes or receptors involved in disease pathways.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its ability to form stable carbon-carbon bonds makes it valuable in the synthesis of high-performance materials.

Wirkmechanismus

The mechanism of action of 3-(Propoxycarbonyl)phenylboronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including enzyme inhibition and molecular recognition. The boronic acid group can interact with hydroxyl groups on enzymes or receptors, leading to the formation of stable complexes that inhibit enzyme activity or modulate receptor function.

Vergleich Mit ähnlichen Verbindungen

Phenylboronic Acid: Lacks the propoxycarbonyl group, making it less versatile in certain synthetic applications.

4-Carboxyphenylboronic Acid: Contains a carboxyl group instead of a propoxycarbonyl group, which affects its reactivity and solubility.

4-(Propoxycarbonyl)phenylboronic Acid: Similar structure but with different substitution patterns on the phenyl ring.

Uniqueness: 3-(Propoxycarbonyl)phenylboronic acid is unique due to the presence of the propoxycarbonyl group, which enhances its reactivity and solubility in organic solvents. This makes it a valuable reagent in organic synthesis and industrial applications, where specific reactivity and solubility properties are required.

Biologische Aktivität

3-(Propoxycarbonyl)phenylboronic acid (CAS No. 850568-78-4) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, applications in drug delivery systems, and interactions with various biological targets.

- Molecular Formula : C10H13BO4

- Molecular Weight : 208.02 g/mol

- IUPAC Name : (3-propoxycarbonylphenyl)boronic acid

- Hydrogen Bond Donors : 2

- Hydrogen Bond Acceptors : 4

- Rotatable Bonds : 5

This compound exhibits its biological effects primarily through the formation of reversible complexes with diols, which is a characteristic feature of boronic acids. This property is particularly valuable in drug delivery systems where the compound can selectively bind to sugars on the surface of cells, enhancing the targeting of therapeutic agents to specific tissues, such as cancer cells .

Interaction with Enzymes

The compound has shown promise as an inhibitor of β-lactamases, enzymes that confer antibiotic resistance in bacteria. Studies indicate that phenylboronic acids can bind covalently and reversibly to serine and other residues within the active sites of these enzymes, thereby protecting β-lactam antibiotics from hydrolysis .

Biological Applications

- Anticancer Activity :

-

Antibacterial Activity :

- The compound has demonstrated synergistic effects when combined with β-lactam antibiotics against resistant strains of bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The fractional inhibitory concentration index (FICI) values suggest significant potential for these combinations to restore antibiotic activity .

-

Drug Delivery Systems :

- Research into phenylboronic acid-based hydrogels indicates that these materials can be engineered for glucose-sensitive drug release, making them suitable for self-regulated insulin delivery systems. The interaction between boronic acids and glucose allows for controlled release mechanisms that respond to physiological changes .

Table 1: Synergistic Effects Against Antibiotic Resistance

| Compound | Target Bacteria | FICI Value | Observations |

|---|---|---|---|

| Meropenem + this compound | Klebsiella pneumoniae | <0.5 | Significant synergy observed |

| Ceftazidime + this compound | Pseudomonas aeruginosa | ~0.5 | Moderate synergy; effective against resistant strains |

Table 2: Drug Delivery Characteristics of PBA-Based Hydrogels

| Hydrogel Type | Glucose Sensitivity | Release Profile | Application |

|---|---|---|---|

| PBA-functionalized Hydrogel | High | Glucose-triggered release | Insulin delivery |

| Non-PBA Hydrogel | Low | Constant release | General drug delivery |

Eigenschaften

IUPAC Name |

(3-propoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BO4/c1-2-6-15-10(12)8-4-3-5-9(7-8)11(13)14/h3-5,7,13-14H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSCFVVVAJINDLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)OCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629637 | |

| Record name | [3-(Propoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850568-78-4 | |

| Record name | 1-Propyl 3-boronobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850568-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Propoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.